1-((5-Fluoropyridin-2-yl)methyl)piperazine
Description
1-((5-Fluoropyridin-2-yl)methyl)piperazine is a piperazine derivative featuring a fluorinated pyridinylmethyl substituent. Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, particularly neurotransmitter receptors and enzymes . The 5-fluoropyridin-2-yl moiety introduces electronic and steric effects that modulate the compound’s physicochemical properties, such as lipophilicity, solubility, and metabolic stability.
Properties
Molecular Formula |
C10H14FN3 |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
1-[(5-fluoropyridin-2-yl)methyl]piperazine |
InChI |
InChI=1S/C10H14FN3/c11-9-1-2-10(13-7-9)8-14-5-3-12-4-6-14/h1-2,7,12H,3-6,8H2 |
InChI Key |
PHMCCJBVSNLYCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=NC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Fluoropyridin-2-yl)methyl)piperazine typically involves the reaction of 5-fluoropyridine with piperazine under controlled conditions. One common method includes the nucleophilic substitution reaction where 5-fluoropyridine is treated with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-((5-Fluoropyridin-2-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-((5-Fluoropyridin-2-yl)methyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 1-((5-Fluoropyridin-2-yl)methyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Piperazine Derivatives
- Key Differences :
Table 2: Receptor Binding and Functional Activity
- Key Insights: Fluorine’s electronegativity may enhance 5-HT1B/1C receptor binding compared to non-fluorinated analogs, as seen in TFMPP’s activity . The pyridine ring’s basic nitrogen could reduce off-target effects on dopamine receptors compared to phenylpiperazines .
Pharmacokinetic and Metabolic Properties
- Lipophilicity : LogP of the target compound is expected to be lower than trifluoromethyl analogs (e.g., ) but higher than methoxy-substituted derivatives (e.g., ) .
- Metabolic Stability : Fluorine reduces susceptibility to oxidative metabolism compared to chlorine or methyl groups in mCPP or tolylpiperazines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
